2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15700344
InChI: InChI=1S/C24H19N5O2S/c30-21(27-28-22-17-10-4-5-11-18(17)25-23(22)31)15-32-24-26-19-12-6-7-13-20(19)29(24)14-16-8-2-1-3-9-16/h1-13,25,31H,14-15H2
SMILES:
Molecular Formula: C24H19N5O2S
Molecular Weight: 441.5 g/mol

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

CAS No.:

Cat. No.: VC15700344

Molecular Formula: C24H19N5O2S

Molecular Weight: 441.5 g/mol

* For research use only. Not for human or veterinary use.

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide -

Specification

Molecular Formula C24H19N5O2S
Molecular Weight 441.5 g/mol
IUPAC Name 2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide
Standard InChI InChI=1S/C24H19N5O2S/c30-21(27-28-22-17-10-4-5-11-18(17)25-23(22)31)15-32-24-26-19-12-6-7-13-20(19)29(24)14-16-8-2-1-3-9-16/h1-13,25,31H,14-15H2
Standard InChI Key TUKFPIYXPIDTMW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N=NC4=C(NC5=CC=CC=C54)O

Introduction

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a complex organic compound belonging to the class of benzimidazole derivatives. It features a benzimidazole core, a sulfanyl group, and a hydrazide moiety, which contribute to its unique chemical properties and potential biological activities. The molecular formula of this compound is C24H19N5O2S, with a molecular weight of approximately 525.4 g/mol.

Synthesis

The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide typically involves several steps:

  • Preparation of Intermediates: Involves the synthesis of 1-benzyl-1H-benzimidazole-2-thiol.

  • Reaction with Aldehydes: The intermediate is reacted with an appropriate aldehyde to form a benzaldehyde derivative.

  • Formation of Hydrazone Derivative: The benzaldehyde derivative is further reacted with hydrazine derivatives under specific conditions.

Biological Activities

Benzimidazole derivatives, including this compound, are studied for their potential as:

  • Antimicrobial Agents

  • Antiviral Agents

  • Anticancer Agents

The mechanism of action often involves interaction with DNA or proteins, leading to the inhibition of key biological processes. The presence of the sulfanyl group may enhance binding affinity to target enzymes, while the hydrazide moiety can participate in redox reactions, contributing to its biological efficacy.

Comparison with Similar Compounds

Several compounds share structural features with 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(3E)-2-oxo...Benzimidazole core, chlorobenzyl substitutionContains a chlorine atom which may affect reactivity
2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]sulfanyl-N'-{(E)-[3-(benzyloxy)...Benzimidazole core, benzyloxy substitutionBenzyloxy group may enhance solubility
4-{(1H-Benzimidazol-2-yldisulfanyl)}benzaldehydeBenzimidazole core, aldehyde functional groupAldehyde may provide different reactivity profiles

These compounds highlight the diversity within benzimidazole derivatives while emphasizing the unique combination of functional groups present in 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide that may confer distinct biological activities and chemical reactivity.

Applications in Medicinal Chemistry

The unique structure and biological activity of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide make it suitable for various applications in medicinal chemistry, particularly in the development of anticancer drugs. Interaction studies are crucial for understanding how this compound interacts with biological macromolecules. Research has indicated that the benzimidazole core may bind to DNA or specific proteins, inhibiting their function and leading to biological effects such as apoptosis in cancer cells.

Future Research Directions

Further studies are needed to elucidate the precise pathways and targets involved in the biological activity of this compound. Investigations into its potential as a therapeutic agent should focus on optimizing its synthesis for higher yields and purity, as well as exploring its interactions with various biological targets to fully understand its mechanism of action. Additionally, modifications to its structure could enhance its pharmacological properties, making it a valuable tool in drug design and development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator